Cas no 89027-38-3 (Butanoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)phenyl ester)

Butanoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)phenyl ester structure
89027-38-3 structure
Product name:Butanoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)phenyl ester
CAS No:89027-38-3
MF:C23H34O2
MW:342.51486
CID:615411
PubChem ID:71321569

Butanoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)phenyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)phenyl ester
    • [4-(1-pentyl-4-bicyclo[2.2.2]octanyl)phenyl] butanoate
    • 89027-38-3
    • 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)phenyl butanoate
    • DTXSID50751373
    • Inchi: InChI=1S/C23H34O2/c1-3-5-6-12-22-13-16-23(17-14-22,18-15-22)19-8-10-20(11-9-19)25-21(24)7-4-2/h8-11H,3-7,12-18H2,1-2H3
    • InChI Key: VITVRWSIHVKGAN-UHFFFAOYSA-N
    • SMILES: CCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)OC(=O)CCC

Computed Properties

  • Exact Mass: 342.255880323g/mol
  • Monoisotopic Mass: 342.255880323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.2
  • Topological Polar Surface Area: 26.3Ų

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